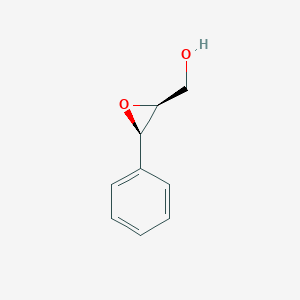
(2S,3S)-(-)-3-Phénylglycidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-(-)-3-Phenylglycidol” is a type of organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for “(2S,3S)-(-)-3-Phenylglycidol” were not found, there are general methods for synthesizing similar compounds. For example, Ne-Trimethyllysine hydroxylase (TMLH) catalyzes the first step in mammalian biosynthesis of carnitine, which plays a crucial role in fatty acid metabolism .Molecular Structure Analysis
The (2S,3S) notation indicates that the molecule has two chiral centers. The ‘2S’ and ‘3S’ denote the configuration of these chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of diastereomers, which “(2S,3S)-(-)-3-Phenylglycidol” is likely to be, can vary. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .Applications De Recherche Scientifique
Production de (2S,3S)-2,3-butanediol
“(2S,3S)-(-)-3-Phénylglycidol” est utilisé dans la production de (2S,3S)-2,3-butanediol, un carburant liquide potentiellement précieux et un excellent élément constitutif en synthèse asymétrique . L'efficacité de la production de (2S,3S)-2,3-butanediol a été améliorée en introduisant deux enzymes de régénération du NADH, la glucose déshydrogénase et la formiate déshydrogénase, dans Escherichia coli . Cette ingénierie de la régénération du cofacteur a également simplifié la purification du produit .
Applications anti-inflammatoires et analgésiques
Une série de nouveaux (2S,3S)-2-(4-isopropylbenzyl)-2-méthyl-4-nitro-3-phénylbutanals, qui sont liés à “this compound”, ont été synthétisés et se sont avérés avoir de puissantes propriétés anti-inflammatoires et analgésiques . Ces composés se sont avérés être de puissants inhibiteurs des enzymes COX-1, COX-2 et 5-LOX, qui jouent un rôle clé dans l'inflammation et la douleur .
Applications antioxydantes
La même série de composés mentionnée ci-dessus a également démontré un fort potentiel antioxydant . Cela les rend potentiellement utiles dans le traitement des maladies où le stress oxydatif joue un rôle significatif .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-(-)-3-Phenylglycidol involves the formation of a chiral epoxide from a chiral alcohol through a Mitsunobu reaction, followed by ring opening with phenylmagnesium bromide.", "Starting Materials": [ "L-phenylalanine", "diethyl azodicarboxylate (DEAD)", "triphenylphosphine", "2-bromo-3-phenylpropan-1-ol", "phenylmagnesium bromide", "sodium sulfate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "1. Convert L-phenylalanine to 2-bromo-3-phenylpropan-1-ol through a multi-step synthesis.", "2. React 2-bromo-3-phenylpropan-1-ol with DEAD and triphenylphosphine in anhydrous THF to form the corresponding phosphonium salt.", "3. Add LDA to the phosphonium salt to generate the ylide, which then reacts with the alcohol to form the chiral epoxide.", "4. Treat the epoxide with phenylmagnesium bromide in THF to open the ring and form (2S,3S)-(-)-3-Phenylglycidol.", "5. Purify the product through extraction with ethyl acetate and washing with sodium sulfate, sodium chloride, and magnesium sulfate.", "6. Recrystallize the product from methanol to obtain pure (2S,3S)-(-)-3-Phenylglycidol." ] } | |
Numéro CAS |
104196-23-8 |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
Clé InChI |
PVALSANGMFRTQM-DTWKUNHWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)CO |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





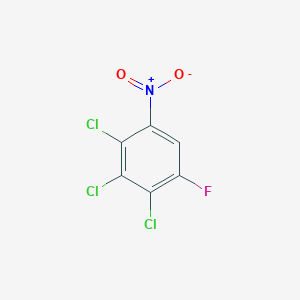
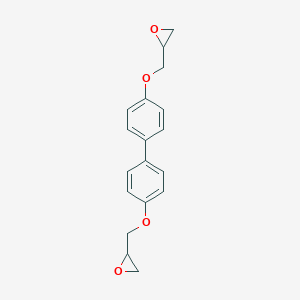
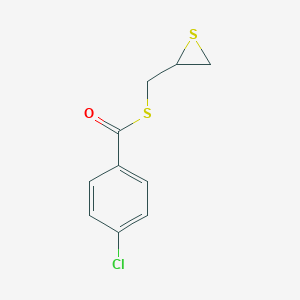

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
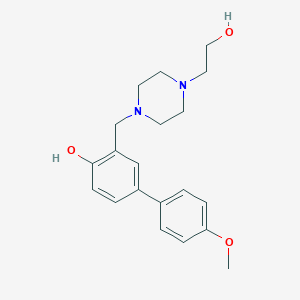
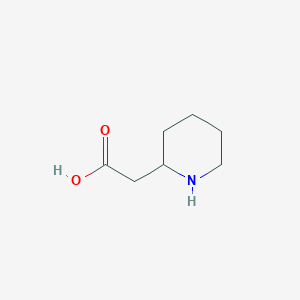
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
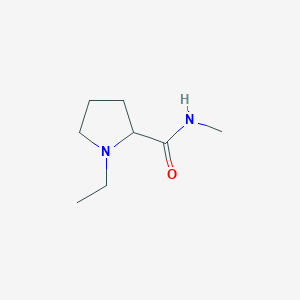
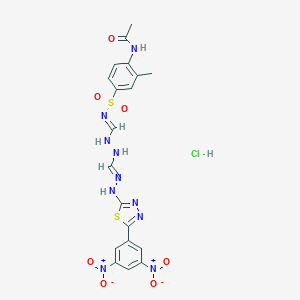
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
